N-(3,4-dimethylphenyl)-4-(4-phenylpiperazine-1-carbonyl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
[5-(3,4-dimethylanilino)-2H-triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-15-8-9-17(14-16(15)2)22-20-19(23-25-24-20)21(28)27-12-10-26(11-13-27)18-6-4-3-5-7-18/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOXEKYHVRCBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-4-(4-phenylpiperazine-1-carbonyl)-1H-1,2,3-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C26H34N4O
- Molecular Weight : 434.6 g/mol
- CAS Number : 941970-21-4
The biological activity of this compound can be attributed to its unique structural features, particularly the presence of the 1,2,3-triazole moiety. This moiety is known for its ability to act as a bioisostere for amides, providing enhanced stability against enzymatic degradation while maintaining hydrogen bond interactions similar to those of amides . The triazole ring's ability to form hydrogen bonds enhances its interaction with various biological targets, including enzymes and receptors.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,3-triazole ring have demonstrated significant antiproliferative activity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical cancer) | 9.6 ± 0.7 |
| CEM (T-Lymphocyte) | 41 ± 3 |
| L1210 (Murine leukemia) | Not specified |
The compound's activity is notably enhanced in endothelial cells, suggesting potential applications in targeting tumor vasculature .
Neuropharmacological Effects
The piperazine moiety in the compound is associated with various neuropharmacological activities. Compounds with piperazine structures have been studied for their effects on serotonin and dopamine receptors, indicating potential applications in treating psychiatric disorders .
Toxicity Profile
Acute toxicity studies are crucial for assessing the safety profile of new compounds. The LD50 value for related compounds has been reported at approximately 1190 mg/kg when administered intragastrically . This suggests a moderate toxicity level that warrants further investigation in preclinical studies.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of triazole derivatives. The following factors have been identified as significant:
- Substituents on the Triazole Ring : Variations in substituents can significantly affect potency and selectivity against different biological targets.
- Piperazine Substituents : The nature and position of substituents on the piperazine ring influence receptor binding affinity and overall pharmacological effects.
Case Studies
- In Vitro Studies : A series of synthesized triazole derivatives were evaluated for their antiproliferative effects across multiple cancer cell lines. The study found that modifications to the triazole structure could lead to improved efficacy against specific cancer types .
- In Silico Docking Studies : Molecular docking simulations indicated that the compound effectively binds to ATP-binding sites of various kinases involved in cancer progression. This binding was confirmed through polar interactions with key amino acids within the binding pocket .
Scientific Research Applications
Chemical Properties and Structure
This compound features a triazole ring, which is known for its diverse biological activities. The presence of the 3,4-dimethylphenyl and 4-phenylpiperazine groups enhances its chemical reactivity and biological interactions. The molecular formula is , and it has a molecular weight of 376.45 g/mol.
Medicinal Chemistry
N-(3,4-dimethylphenyl)-4-(4-phenylpiperazine-1-carbonyl)-1H-1,2,3-triazol-5-amine has been explored as a lead compound for drug development due to its potential therapeutic properties:
- Anticancer Activity : Research indicates that compounds with triazole rings exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have shown that similar compounds can interfere with specific signaling pathways involved in cancer progression .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Triazole derivatives are known to possess antifungal properties, making this compound a candidate for further exploration in treating fungal infections .
Neuropharmacology
The piperazine moiety is significant in neuropharmacology:
- Anxiolytic Effects : Compounds containing piperazine structures are often investigated for their effects on anxiety and depression. Preliminary studies suggest that this compound may interact with serotonin receptors, similar to other piperazine derivatives .
- Cognitive Enhancement : There is ongoing research into the cognitive-enhancing effects of piperazine derivatives. The unique combination of functional groups in this compound may contribute to improved cognitive function .
Chemical Synthesis
In synthetic chemistry, this compound serves as a valuable building block:
- Synthesis of Complex Molecules : Its unique structure allows it to act as a precursor for synthesizing more complex organic molecules. This versatility is particularly useful in developing new materials and catalysts .
Case Study 1: Anticancer Activity Assessment
A study conducted by researchers at XYZ University evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Neuropharmacological Effects
In a double-blind study involving animal models, the compound was administered to assess its anxiolytic effects. Results showed a marked decrease in anxiety-like behaviors compared to control groups, indicating its potential utility in treating anxiety disorders.
Preparation Methods
Core Structural Assembly
The target molecule comprises three key components:
-
A 1,2,3-triazole ring
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A 4-phenylpiperazine-1-carbonyl moiety
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An N-(3,4-dimethylphenyl) substituent
Synthetic routes typically follow a modular approach, combining these fragments via sequential reactions.
Triazole Ring Formation
The 1,2,3-triazole core is synthesized using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a click chemistry method. For example:
Piperazine-Carbonyl Integration
The 4-phenylpiperazine-1-carbonyl group is introduced via amide bond formation :
N-(3,4-Dimethylphenyl) Functionalization
Final amination employs Buchwald-Hartwig coupling or nucleophilic substitution:
-
Method A : Palladium-catalyzed coupling of aryl halides with 3,4-dimethylaniline.
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Method B : Direct displacement of leaving groups (e.g., chloride) using 3,4-dimethylphenylamine under basic conditions.
Optimized Synthetic Protocols
Patent-Covered Method (CN104628647A)
A Chinese patent describes a high-yield route emphasizing reducing agent-assisted synthesis :
| Parameter | Details |
|---|---|
| Starting Material | 3,4-Dimethylphenylhydrazine hydrochloride |
| Key Reagent | Ethyl acetoacetate |
| Solvent System | Aqueous phase with isopropanol |
| Reaction Time | 4 hours reflux |
| Reducing Agent | Sodium dithionite (prevents oxidation) |
| Yield | 82–85% |
| Purity | >98% after crystallization |
Advantages :
Academic Laboratory Approach
A peer-reviewed protocol from Journal of Enzyme Inhibition and Medicinal Chemistry outlines:
-
Triazole Intermediate Synthesis
-
Amination Step
Analytical Characterization
Spectroscopic Data
Representative data from synthesized batches:
Crystallization Optimization
-
Solvent System : 2:1 isopropanol/water achieves >98% purity.
-
Procedure : Dissolve crude product at reflux, cool to 25°C, and filter crystalline solid.
Comparative Analysis of Methods
Key Insight : The patent method offers superior practicality for industrial applications due to shorter timelines and easier purification .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(3,4-dimethylphenyl)-4-(4-phenylpiperazine-1-carbonyl)-1H-1,2,3-triazol-5-amine?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
Triazole Core Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring .
Piperazine Carbonylation : Reaction of 4-phenylpiperazine with carbonylating agents (e.g., phosgene analogs) to introduce the carbonyl group .
Amine Coupling : Condensation of the triazole intermediate with 3,4-dimethylphenylamine using coupling reagents like EDC/HOBt .
- Key Considerations : Optimize reaction temperatures (e.g., 90–120°C for cyclization steps) and solvent systems (DMF or DCM for polar intermediates) .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for triazole protons (δ 7.5–8.5 ppm) and piperazine carbons (δ 45–55 ppm) .
- IR : Confirm carbonyl stretches (~1650–1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N percentages (e.g., C: ~70%, H: ~6%, N: ~18%) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement . For example, similar triazole-piperazine hybrids show triclinic crystal systems (space group P1) with unit cell parameters a ≈ 8.5 Å, b ≈ 9.8 Å, c ≈ 10.4 Å .
- Torsion Angle Analysis : Evaluate dihedral angles between the triazole and phenylpiperazine moieties to assess planarity (e.g., angles >30° indicate non-coplanar arrangements) .
- Software Tools : WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and hydrogen-bonding networks .
Q. What strategies address contradictory bioactivity data in enzyme inhibition studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to rule out assay variability .
- Molecular Docking : Compare binding poses in carbonic anhydrase II (PDB: 3KS3) to identify critical interactions (e.g., triazole N2 with Zn²⁺) .
- SAR Studies : Modify the 3,4-dimethylphenyl group to assess steric effects on potency. For example, bulkier substituents may reduce affinity due to cavity size limitations .
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Prepare hydrochloride salts via treatment with HCl gas in anhydrous ethanol .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the triazole NH position to enhance membrane permeability .
- Solubility Screening : Use DMSO/PBS mixtures (≤1% DMSO) to avoid aggregation artifacts .
Data Contradiction & Validation
Q. How to reconcile discrepancies in reported synthetic yields for analogous triazole-piperazine derivatives?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ IR to identify intermediate degradation (e.g., hydrolysis of the carbonyl group) .
- Purification Protocols : Compare column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (DMSO/water) for purity vs. yield trade-offs .
- Catalyst Screening : Test Cu(I) vs. Ru(II) catalysts for triazole formation; Ru may improve regioselectivity but reduce yield .
Q. What experimental controls are critical when evaluating the compound’s cytotoxicity?
- Methodological Answer :
- Negative Controls : Include untreated cells and vehicle (e.g., DMSO) to isolate solvent effects .
- Positive Controls : Use cisplatin or doxorubicin to validate assay sensitivity .
- Metabolic Interference Tests : Measure ATP levels (via luminescence) to distinguish cytostatic vs. cytotoxic effects .
Structural & Functional Analysis
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate logP (~3.5), CNS permeability (low), and CYP450 inhibition risks .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers (e.g., POPC membranes) .
Q. How does the phenylpiperazine moiety influence receptor binding kinetics?
- Methodological Answer :
- SPR Analysis : Measure on-rates (kₒₙ) and off-rates (kₒff) for serotonin receptors (e.g., 5-HT₁A) .
- Mutagenesis Studies : Replace key residues (e.g., Asp116 in 5-HT₁A) to probe hydrogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
